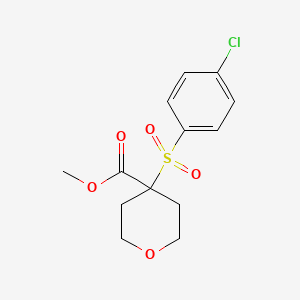![molecular formula C11H8N2O2 B3876651 2-methyl[1,3]oxazolo[4,5-c]quinolin-4(5H)-one](/img/structure/B3876651.png)
2-methyl[1,3]oxazolo[4,5-c]quinolin-4(5H)-one
概要
説明
2-methyl[1,3]oxazolo[4,5-c]quinolin-4(5H)-one is a heterocyclic compound that features a fused oxazole and quinoline ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl[1,3]oxazolo[4,5-c]quinolin-4(5H)-one can be achieved through several methods. One common approach involves the cyclization of 3-amino-1H-2-oxo-4-hydroxyquinolines with appropriate acyl derivatives . The formation of the oxazole ring can proceed via two routes, depending on the nature of the substituent on the acyl residue .
Another method involves the direct functionalization of the C-4 position of oxazoles using a modified Pictet-Spengler reaction with copper(II) trifluoroacetate as a catalyst . This method allows for the synthesis of 4-aryl substituted oxazolo[4,5-c]quinolines in good yields without the need for prefunctionalization .
Industrial Production Methods
化学反応の分析
Types of Reactions
2-methyl[1,3]oxazolo[4,5-c]quinolin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the quinoline ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts where necessary.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups onto the quinoline or oxazole rings.
科学的研究の応用
2-methyl[1,3]oxazolo[4,5-c]quinolin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its heterocyclic nature allows for the exploration of its properties in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe or marker in biological assays to study various biochemical pathways.
Industrial Applications:
作用機序
The mechanism of action of 2-methyl[1,3]oxazolo[4,5-c]quinolin-4(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.
類似化合物との比較
Similar Compounds
2-phenyl[1,3]oxazolo[4,5-c]quinolin-4(5H)-one: Similar in structure but with a phenyl group instead of a methyl group.
2-ethyl[1,3]oxazolo[4,5-c]quinolin-4(5H)-one: Features an ethyl group in place of the methyl group.
2-methyl[1,3]oxazolo[4,5-b]quinolin-4(5H)-one: Differing in the position of the oxazole ring fusion.
Uniqueness
2-methyl[1,3]oxazolo[4,5-c]quinolin-4(5H)-one is unique due to its specific substitution pattern and the position of the oxazole ring fusion. This structural uniqueness can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-methyl-5H-[1,3]oxazolo[4,5-c]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-6-12-9-10(15-6)7-4-2-3-5-8(7)13-11(9)14/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKDPHIJTKZPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S*,6R*)-9-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3876578.png)

![N'-[(5-iodo-2-furyl)methylene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B3876593.png)

![4-[4-(3,5-dioxopiperazin-1-yl)sulfonylanilino]-4-oxobutanoic acid](/img/structure/B3876601.png)

![4-[3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B3876613.png)
![5,5-bis(hydroxymethyl)-2,3-morpholinedione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B3876617.png)
![5-{5-[(E)-[2-(3-Carboxy-4-chlorophenyl)hydrazin-1-ylidene]methyl]furan-2-YL}-2-chlorobenzoic acid](/img/structure/B3876624.png)
methanol](/img/structure/B3876632.png)
![(5Z)-5-[(3-nitro-4-piperidin-1-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3876644.png)
![1-(5-methylspiro[4,5-dihydro-1H-2-benzazepine-3,1'-cyclopentane]-2-yl)ethanone](/img/structure/B3876645.png)
![2-N-[(E)-(4-bromophenyl)methylideneamino]-4-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B3876653.png)
![2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE](/img/structure/B3876658.png)
